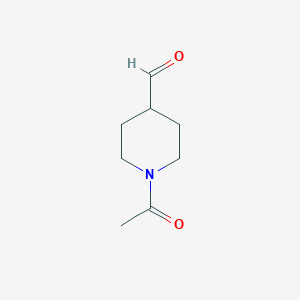

1-Acetylpiperidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEFRJJPHHMUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593684 | |

| Record name | 1-Acetylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155826-26-9 | |

| Record name | 1-Acetylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Acetylpiperidine-4-carbaldehyde, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Recognizing the limited availability of direct peer-reviewed literature on this specific aldehyde, this document synthesizes information from commercial suppliers, foundational organic chemistry principles, and extensive data on its immediate synthetic precursors to offer a robust and scientifically grounded resource.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and vital scaffold in modern pharmaceuticals, present in numerous classes of drugs.[1][2] Its conformational flexibility and the ability of the ring nitrogen to be functionalized make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] this compound represents a particularly useful intermediate, combining the proven piperidine core with a reactive aldehyde functionality, opening pathways to a diverse range of more complex molecular architectures.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its core chemical identifiers and properties are summarized in the table below. This information is critical for its proper handling, storage, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 155826-26-9 | [4] |

| Molecular Formula | C₈H₁₃NO₂ | [4] |

| Molecular Weight | 155.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC(=O)N1CCC(CC1)C=O | [4] |

| Purity | ≥97% (typical commercial grade) | [4] |

| Appearance | White to pale cream solid | [4] |

| Storage | Store in an inert atmosphere, typically in a freezer at -20°C to ensure stability. | [4] |

Synthesis of this compound

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid (1)

The starting material can be synthesized via the N-acetylation of isonipecotic acid (piperidine-4-carboxylic acid).

Experimental Protocol:

-

Combine isonipecotic acid with an excess of acetic anhydride.

-

Heat the mixture to reflux for several hours.

-

After cooling, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization, typically from ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[6]

Diagram of Precursor Synthesis

Caption: Synthesis of the key precursor.

Pathway A: Oxidation of the Corresponding Primary Alcohol

This two-step approach involves the initial reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde.

Step 1: Reduction to (1-acetylpiperidin-4-yl)methanol (2)

The robust reducing agent, lithium aluminum hydride (LiAlH₄), is typically used for the reduction of carboxylic acids to primary alcohols.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-Acetylpiperidine-4-carboxylic acid (1) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared.

-

The solution is cooled in an ice bath, and LiAlH₄ is added portion-wise.

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The reaction is carefully quenched with water and aqueous sodium hydroxide, and the resulting solid is filtered off.

-

The filtrate is dried and concentrated under reduced pressure to yield (1-acetylpiperidin-4-yl)methanol (2).

Step 2: Oxidation to this compound (3)

A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common choices.

Experimental Protocol (using PCC):

-

A suspension of PCC and a buffer like silica gel or sodium acetate in an anhydrous chlorinated solvent (e.g., dichloromethane) is prepared in a flask.

-

A solution of (1-acetylpiperidin-4-yl)methanol (2) in the same solvent is added to the suspension.

-

The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to afford this compound (3).

Caption: Synthesis via acid chloride reduction.

Spectral Characterization

While experimental spectra for this compound are not widely published, the following table summarizes the key expected signals based on the known spectral data of its precursors and general principles of NMR and IR spectroscopy. [7][8][9]

| Spectroscopy | Expected Key Signals |

|---|---|

| ¹H NMR | Aldehyde Proton (CHO): A singlet or a doublet (if coupled to the C4 proton) in the range of δ 9.5-10.0 ppm. Acetyl Protons (CH₃): A sharp singlet around δ 2.1 ppm. Piperidine Ring Protons: A series of multiplets between δ 1.5-4.5 ppm, showing conformational complexity due to the acetyl group. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 190-205 ppm. Amide Carbonyl (C=O): A signal around δ 169-172 ppm. Acetyl Carbon (CH₃): A signal around δ 21-23 ppm. Piperidine Ring Carbons: Signals in the range of δ 25-50 ppm. |

| IR Spectroscopy | Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹. Amide C=O Stretch: A strong absorption band around 1630-1660 cm⁻¹. C-H Stretch of Aldehyde: Two weak bands around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: Expected at m/z = 156.1025. |

Reactivity and Applications in Drug Discovery

The chemical utility of this compound stems from the reactivity of its aldehyde group, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a versatile intermediate for elaborating the piperidine scaffold. [6] Key Reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 4-(aminomethyl)piperidines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains from the 4-position of the piperidine ring.

-

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde to form secondary alcohols, providing a route to chiral centers.

-

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

-

Cyanohydrin Formation: Addition of cyanide to form cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and α-amino alcohols.

The piperidine derivatives accessible from this compound are of significant interest in the development of therapeutics targeting the central nervous system (CNS), as well as for anti-inflammatory and antiviral agents. [1][3]

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions should be based on data for closely related compounds, such as 1-Acetylpiperidine-4-carboxylic acid and other piperidine derivatives. [4][5]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin, eye, and respiratory irritation. It is advisable to treat this compound as harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended. [4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. While direct and extensive literature on this specific compound is limited, its synthesis from the well-characterized 1-Acetylpiperidine-4-carboxylic acid is straightforward using established organic transformations. The dual functionality of a protected piperidine nitrogen and a reactive aldehyde group provides a powerful handle for the synthesis of diverse and complex molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers to confidently incorporate this important intermediate into their synthetic programs.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]

- 5. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 6. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

A Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: 1-Acetylpiperidine-4-carbaldehyde is a pivotal heterocyclic building block in modern drug discovery and organic synthesis. Its unique structure, combining a conformationally restricted piperidine scaffold with a reactive aldehyde functional group, makes it an invaluable intermediate for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust and field-proven synthetic protocol, and explores its versatile applications in medicinal chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this synthon in their research endeavors. The core focus is on providing not just procedural steps, but the underlying scientific rationale to ensure reproducible and scalable results.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous and privileged scaffolds in pharmaceutical science, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to a combination of favorable properties it imparts to a molecule: high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and a three-dimensional structure that can be tailored to fit the binding pockets of biological targets.[3][4] The introduction of functional groups onto this scaffold provides chemists with the tools to fine-tune pharmacodynamic and pharmacokinetic (ADME) properties.[3][5]

This compound (CAS No. 155826-26-9) is a particularly useful derivative.[6][7] The N-acetyl group neutralizes the basicity of the piperidine nitrogen, rendering the molecule stable to a wider range of reaction conditions and preventing undesired side reactions associated with a free secondary amine. The aldehyde at the C4 position is a versatile chemical handle, ready for a multitude of transformations to build molecular complexity.

It is crucial to distinguish this compound from its oxidized counterpart, 1-Acetylpiperidine-4-carboxylic acid (CAS No. 25503-90-6). While the carboxylic acid is a valuable reagent in its own right, the aldehyde offers a distinct set of synthetic possibilities centered on carbonyl chemistry.[8][9] This guide will focus exclusively on the synthesis and application of the carbaldehyde.

Physicochemical and Molecular Properties

Accurate characterization begins with a clear understanding of a compound's fundamental properties. The molecular weight and other key physicochemical parameters for this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and predicting the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 155826-26-9 | [6][7][10] |

| Molecular Formula | C₈H₁₃NO₂ | [6][7][10] |

| Molecular Weight | 155.19 g/mol | [6][7] |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | [6] |

| Computed logP | 0.4438 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a reliable and scalable method involves the controlled reduction of an activated derivative of the corresponding carboxylic acid. The following two-step protocol is recommended, starting from the commercially available 1-Acetylpiperidine-4-carboxylic acid. This approach offers high yields and a product of sufficient purity for subsequent applications.

Step 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

The first step is the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Causality: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to a chlorosulfite intermediate by reaction with thionyl chloride creates an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the final acyl chloride.

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (vented to a scrubber), add 1-Acetylpiperidine-4-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-Acetylpiperidine-4-carbonyl chloride is typically used in the next step without further purification.

-

Step 2: Reduction of Acid Chloride to Aldehyde

The controlled reduction of the acid chloride to the aldehyde is the critical step. Over-reduction to the alcohol must be avoided. A Rosenmund reduction or, more conveniently in a lab setting, reduction with a hindered hydride reagent can be employed. Here, we detail a protocol using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Causality: The reactivity of the acid chloride is attenuated by the bulky and electron-withdrawing acetate groups on the borohydride, which slows the rate of reduction. This allows the reaction to be stopped at the aldehyde stage before significant over-reduction to the primary alcohol occurs.

-

Protocol:

-

Dissolve the crude 1-Acetylpiperidine-4-carbonyl chloride (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath under an inert nitrogen atmosphere.

-

In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous THF.

-

Slowly add the STAB solution to the acid chloride solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

-

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

Validation of synthesis requires rigorous analytical confirmation. The identity and purity of the final product should be confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, ~1.5-4.6 ppm), and a distinct singlet for the aldehyde proton (~9.7 ppm). The integration of these signals should correspond to the C₈H₁₃NO₂ formula.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the aldehyde carbonyl (~200-205 ppm), the amide carbonyl (~169 ppm), and the acetyl methyl carbon (~21 ppm), along with signals for the piperidine ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 156.2.

-

Infrared (IR) Spectroscopy: Look for strong absorption bands characteristic of the aldehyde C=O stretch (~1720-1740 cm⁻¹) and the amide C=O stretch (~1630-1660 cm⁻¹).

Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its aldehyde group. It serves as a key precursor for introducing the N-acetylpiperidine moiety into larger, more complex molecules. A primary application is in reductive amination.

Reductive Amination

Reductive amination is a powerful and widely used transformation for forming C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

Causality: This one-pot reaction is highly efficient. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB is selective for the protonated iminium intermediate over the starting aldehyde, which minimizes side reactions like the reduction of the aldehyde to an alcohol.

-

General Protocol:

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

-

Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction by adding a basic aqueous solution (e.g., NaHCO₃) and extracting the product with an organic solvent.

-

Purify as needed via column chromatography or recrystallization.

-

This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies, where the diversity element (R¹R²NH) can be easily varied.[1]

Caption: Reductive amination workflow using this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6][7] For long-term stability, storage in a freezer at or below -20°C is recommended.[6][7]

-

Toxicity: Specific toxicological data for this compound is not widely available. It should be handled as a potentially hazardous substance. The safety data sheets (SDS) for related compounds like 1-Acetylpiperidine-4-carboxylic acid indicate potential for skin, eye, and respiratory irritation.[8][11][12] Always consult the manufacturer-specific SDS before use.

Conclusion

This compound is a high-value synthetic intermediate for chemical and pharmaceutical research. Its stable, N-protected piperidine core combined with a synthetically versatile aldehyde handle provides an efficient entry point to a vast chemical space of potential drug candidates. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize, characterize, and apply this compound in their work, accelerating the pace of discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 9. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Acetyl-piperidine-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 1-Acetylpiperidine-4-carbaldehyde: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-acetylpiperidine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It explores various synthetic strategies, offering in-depth analysis of reaction mechanisms, experimental protocols, and the rationale behind procedural choices. The document is structured to provide a blend of theoretical understanding and practical, field-proven insights, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 4-substituted piperidine motif, in particular, is a key component in the design of antagonists for various receptors, including CCR5 antagonists for HIV treatment and neurokinin-1 (NK1) antagonists.[1] this compound serves as a crucial intermediate in the synthesis of these complex molecules. The presence of a reactive aldehyde functionality allows for a diverse range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, making it a versatile precursor for generating libraries of drug candidates.

This guide will dissect the most common and efficient synthetic routes to this important intermediate, focusing on the practical aspects of each transformation and providing the necessary details for successful laboratory implementation.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached from several common starting materials. The choice of a particular route will often depend on the availability of precursors, scalability, and the desired purity of the final product. We will explore three primary strategies, each with its own set of advantages and challenges.

Route A: From Isonipecotic Acid via a Two-Step Reduction-Oxidation Sequence

This is arguably the most common and straightforward approach, starting from the readily available and inexpensive isonipecotic acid (piperidine-4-carboxylic acid). The synthesis involves two key transformations:

-

N-Acetylation: The secondary amine of isonipecotic acid is protected with an acetyl group to prevent side reactions in the subsequent reduction step.

-

Reduction of the Carboxylic Acid to a Primary Alcohol: The resulting N-acetylated carboxylic acid is then reduced to the corresponding primary alcohol, 1-acetyl-4-(hydroxymethyl)piperidine.

-

Oxidation of the Primary Alcohol to the Aldehyde: The final step involves the selective oxidation of the primary alcohol to the desired aldehyde.

dot digraph "Route_A" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Isonipecotic Acid"]; step1 [label="1-Acetylpiperidine-4-carboxylic Acid"]; step2 [label="1-Acetyl-4-(hydroxymethyl)piperidine"]; end_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="Acetic Anhydride"]; step1 -> step2 [label="LiAlH4 or BH3"]; step2 -> end_product [label="Swern or Dess-Martin Oxidation"]; } caption [label="Figure 1: Synthetic pathway from isonipecotic acid via reduction and oxidation.", fontsize=9];

This route is advantageous due to the low cost of the starting material and the generally high yields of the individual steps. The primary challenge lies in the selective oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Route B: From 4-Cyanopiperidine

An alternative strategy begins with 4-cyanopiperidine. This route also involves an initial N-acetylation followed by the reduction of the nitrile group.

-

N-Acetylation: Similar to Route A, the piperidine nitrogen is first acetylated.

-

Reduction of the Nitrile to the Aldehyde: The resulting 1-acetylpiperidine-4-carbonitrile is then reduced to the aldehyde. This can be achieved directly using specific reducing agents.

dot digraph "Route_B" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="4-Cyanopiperidine"]; step1 [label="1-Acetylpiperidine-4-carbonitrile"]; end_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="Acetic Anhydride"]; step1 -> end_product [label="DIBAL-H"]; } caption [label="Figure 2: Synthetic pathway from 4-cyanopiperidine via nitrile reduction.", fontsize=9];

The main advantage of this route is its conciseness. The direct reduction of a nitrile to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H) can be highly efficient.[2][3][4][5] However, 4-cyanopiperidine is more expensive than isonipecotic acid, and DIBAL-H is a hazardous reagent that requires careful handling.

Route C: From 4-(Hydroxymethyl)piperidine

A third approach starts with 4-(hydroxymethyl)piperidine, which can be seen as an intermediate in Route A.

-

N-Acetylation: The piperidine nitrogen is acetylated.

-

Oxidation of the Primary Alcohol to the Aldehyde: The resulting 1-acetyl-4-(hydroxymethyl)piperidine is then oxidized to the target aldehyde.

dot digraph "Route_C" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="4-(Hydroxymethyl)piperidine"]; step1 [label="1-Acetyl-4-(hydroxymethyl)piperidine"]; end_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="Acetic Anhydride"]; step1 -> end_product [label="Swern or Dess-Martin Oxidation"]; } caption [label="Figure 3: Synthetic pathway from 4-(hydroxymethyl)piperidine.", fontsize=9];

This is the most direct route if 4-(hydroxymethyl)piperidine is readily available. It avoids the reduction step of Route A, potentially increasing the overall efficiency.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key transformations discussed above. These protocols are based on established synthetic methods and have been adapted for the specific synthesis of this compound.

Synthesis of 1-Acetylpiperidine-4-carboxylic Acid (N-Acetylisonipecotic Acid)

This is the common first step for Route A. The acetylation of isonipecotic acid is a robust and high-yielding reaction.

Reaction Scheme:

Isonipecotic Acid + Acetic Anhydride → 1-Acetylpiperidine-4-carboxylic Acid

Protocol:

-

To a stirred mixture of isonipecotic acid (100 g) and a suitable solvent such as dichloromethane (DCM), add acetic anhydride (40 ml).[6]

-

Reflux the mixture for 2 hours and then continue stirring at room temperature overnight.[6]

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to induce crystallization.

-

Collect the solid by filtration and recrystallize from a mixture of isopropanol and diethyl ether to afford pure N-acetylisonipecotic acid.[6]

| Parameter | Value | Reference |

| Typical Yield | 45% (after recrystallization) | [6] |

| Melting Point | 181.2–183.0 °C | [6] |

| Purity (HPLC) | >95% | [6] |

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a common and effective acetylating agent that is readily available and inexpensive.

-

Reflux: Heating the reaction mixture ensures the complete reaction of the starting material.

-

Trituration with Diethyl Ether: This step helps to remove any unreacted acetic anhydride and other soluble impurities, leading to the precipitation of the desired product.

-

Recrystallization: This is a standard purification technique to obtain a highly pure product.

Reduction of 1-Acetylpiperidine-4-carboxylic Acid to 1-Acetyl-4-(hydroxymethyl)piperidine

This is the second step in Route A. The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent.

Reaction Scheme:

1-Acetylpiperidine-4-carboxylic Acid + Reducing Agent → 1-Acetyl-4-(hydroxymethyl)piperidine

Protocol using Lithium Aluminum Hydride (LAH):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-acetylpiperidine-4-carboxylic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by column chromatography on silica gel.

| Parameter | Details | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | [7][8][9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [10] |

| Reaction Temp. | 0 °C to reflux | General knowledge |

| Workup | Fieser workup (H2O, NaOH(aq), H2O) | General knowledge |

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7][8][9] Sodium borohydride (NaBH4) is generally not strong enough for this transformation.[9]

-

Anhydrous Conditions: LAH reacts violently with water, so all glassware must be dry and anhydrous solvents must be used.

-

Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off, simplifying the workup.

Oxidation of 1-Acetyl-4-(hydroxymethyl)piperidine to this compound

This is the final step in Routes A and C. The selective oxidation of a primary alcohol to an aldehyde is a critical transformation that requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Protocol using Swern Oxidation:

-

In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of dimethyl sulfoxide (DMSO) in DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes, then add a solution of 1-acetyl-4-(hydroxymethyl)piperidine in DCM dropwise.

-

Stir for another 30 minutes at -78 °C, then add triethylamine (a hindered base).

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

Protocol using Dess-Martin Periodinane (DMP):

-

Dissolve 1-acetyl-4-(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane to the solution at room temperature.[6]

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Swern Oxidation | Dess-Martin Oxidation | References |

| Oxidizing Agent | Oxalyl chloride/DMSO | Dess-Martin Periodinane | [9][11],[2][6][12] |

| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane | [10],[2] |

| Reaction Temp. | -78 °C to room temperature | Room temperature | [9],[6] |

| Base | Triethylamine | Not required | [11] |

Causality Behind Experimental Choices:

-

Swern and Dess-Martin Oxidations: Both are mild and reliable methods for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[8][9][11] The Swern oxidation requires cryogenic temperatures, while the Dess-Martin oxidation can be performed at room temperature.[6][9]

-

Triethylamine in Swern Oxidation: This hindered base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde.[11]

-

Sodium Thiosulfate in DMP Workup: This reagent is used to quench any remaining DMP and its byproducts.

Reduction of 1-Acetylpiperidine-4-carbonitrile to this compound (Route B)

This protocol outlines the direct conversion of the nitrile to the aldehyde.

Reaction Scheme:

1-Acetylpiperidine-4-carbonitrile + DIBAL-H → this compound

Protocol:

-

Dissolve 1-acetylpiperidine-4-carbonitrile in anhydrous toluene or DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of DIBAL-H (1.0 M in toluene or hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[2]

-

Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

-

Filter the mixture through celite to remove aluminum salts.

-

Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Value | Reference |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | [2][3][4][5] |

| Solvent | Anhydrous Toluene or DCM | [2] |

| Reaction Temp. | -78 °C | [2][3] |

| Workup | Rochelle's salt | [2] |

Causality Behind Experimental Choices:

-

DIBAL-H: This is a bulky reducing agent that can selectively reduce nitriles to the corresponding imine intermediate, which is then hydrolyzed to the aldehyde upon workup.[3][4] Using a stronger reducing agent like LAH would lead to the primary amine.

-

Low Temperature: Maintaining a low temperature is crucial to prevent the over-reduction of the aldehyde to the alcohol.[2][3]

-

Rochelle's Salt Workup: This helps to chelate the aluminum salts, making them easier to remove by filtration.[2]

Characterization Data

-

¹H NMR: The spectrum should show a singlet for the acetyl methyl group, multiplets for the piperidine ring protons, and a characteristic singlet or doublet for the aldehydic proton in the downfield region (around 9-10 ppm).

-

¹³C NMR: The spectrum should exhibit a carbonyl carbon signal for the acetyl group (around 170 ppm), a signal for the aldehydic carbonyl carbon (around 200 ppm), and signals for the piperidine ring carbons.

-

IR Spectroscopy: A strong absorption band for the amide carbonyl stretching (around 1640 cm⁻¹) and a characteristic absorption for the aldehydic C-H stretch (around 2720 and 2820 cm⁻¹) and C=O stretch (around 1720 cm⁻¹) should be observed.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H13NO2, MW: 155.19 g/mol ).

Conclusion

The synthesis of this compound can be successfully achieved through several viable synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. The two-step reduction-oxidation sequence starting from isonipecotic acid offers a cost-effective and reliable method. For a more direct approach, the reduction of 1-acetylpiperidine-4-carbonitrile with DIBAL-H is an excellent alternative, provided that the necessary precautions for handling this pyrophoric reagent are taken. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and efficiently synthesize this valuable synthetic intermediate.

References

- 1. 25503-90-6|1-Acetylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-acetylpiperidine-4-carbaldehyde, a pivotal building block in modern medicinal chemistry. We will delve into its chemical identity, robust synthesis protocols, detailed characterization, and its significant role as a precursor in the development of novel therapeutics, including CXCR3 antagonists.

Introduction: The Strategic Importance of this compound

This compound, a derivative of the piperidine heterocyclic system, has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs, prized for its favorable pharmacokinetic properties. The strategic placement of an acetyl group on the piperidine nitrogen and a reactive carbaldehyde function at the 4-position makes this molecule a versatile synthon for introducing the piperidine moiety into target molecules. Its primary utility lies in its ability to participate in a wide range of chemical transformations, enabling the construction of diverse compound libraries for screening and lead optimization. A notable application of this aldehyde is in the synthesis of antagonists for the CXCR3 receptor, a key target in inflammatory and autoimmune diseases.

Chemical Identity and Properties

The definitive identification of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 155826-26-9 | [1][2] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [2] |

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid precursor, 1-acetylpiperidine-4-carboxylic acid. This transformation involves the selective reduction of the carboxylic acid to the aldehyde, a reaction that requires careful control to prevent over-reduction to the alcohol.

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid

The starting material, 1-acetylpiperidine-4-carboxylic acid, can be prepared by the acetylation of isonipecotic acid (piperidine-4-carboxylic acid).

Protocol:

-

In a well-ventilated fume hood, dissolve isonipecotic acid in a suitable solvent such as dichloromethane (DCM).

-

To this solution, add acetic anhydride. The reaction is typically carried out under ambient conditions.[1]

-

The reaction mixture is stirred for an extended period, often overnight, to ensure complete acetylation.

-

Upon completion, the product, 1-acetylpiperidine-4-carboxylic acid, can be isolated and purified by recrystallization, for example, from ethanol.[1]

Reduction of 1-Acetylpiperidine-4-carboxylic acid to the Aldehyde

A reliable method for the conversion of the carboxylic acid to the aldehyde involves a two-step process: activation of the carboxylic acid followed by a controlled reduction.

Protocol:

-

Activation of the Carboxylic Acid: 1-acetylpiperidine-4-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.

-

Controlled Reduction: The resulting activated species is then subjected to a controlled reduction. A well-established method for this is the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline) and hydrogen gas. Alternatively, modern hydride reagents that are known to selectively reduce activated carboxylic acids to aldehydes can be employed.

Causality: The poisoning of the palladium catalyst in the Rosenmund reduction is critical to prevent the over-reduction of the aldehyde to the corresponding alcohol.

Characterization and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and a downfield singlet for the aldehydic proton (around 9.7 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the acetyl carbonyl carbon (around 169 ppm), the aldehydic carbonyl carbon (around 200 ppm), and distinct signals for the carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide (around 1640 cm⁻¹) and the aldehyde (around 1720 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.19 g/mol ).

Applications in Drug Discovery: A Key Intermediate for CXCR3 Antagonists

This compound is a crucial intermediate in the synthesis of potent and selective antagonists of the C-X-C chemokine receptor 3 (CXCR3).[3] CXCR3 and its ligands play a significant role in T-cell mediated inflammatory diseases, making it an attractive therapeutic target for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[4]

Role in the Synthesis of Pyrido[2,3-d]-pyrimidine Inhibitors

In the synthesis of certain pyrido[2,3-d]-pyrimidine-based CXCR3 inhibitors, this compound serves as a key building block to introduce the piperidine moiety.[5] The aldehyde functionality allows for a variety of chemical transformations, such as reductive amination, to couple the piperidine ring to the core of the antagonist molecule.

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where this compound is a key reactant.

Caption: Synthetic pathway from isonipecotic acid to a CXCR3 antagonist.

Conclusion

This compound is a synthetically valuable and strategically important building block for drug discovery and development. Its well-defined structure and reactive aldehyde functionality provide a reliable handle for the introduction of the N-acetylpiperidine motif into a wide range of molecular scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to confidently utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting CXCR3 and other important biological targets.

References

- 1. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 4. Small Molecule CXCR3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-Acetylpiperidine-4-carbaldehyde

Introduction

1-Acetylpiperidine-4-carbaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde and an N-acetylated piperidine ring, makes it a valuable synthetic intermediate for the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream reaction products.

This guide provides an in-depth analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive analysis. This approach mirrors the real-world challenges often faced by researchers where direct reference data is scarce, requiring a synthesis of empirical knowledge and theoretical understanding.

Molecular Structure and Key Features

This compound (C₈H₁₃NO₂) possesses a molecular weight of 155.19 g/mol .[1] The core structure consists of a piperidine ring N-substituted with an acetyl group and C-4 substituted with a carbaldehyde group. The presence of the amide bond from the acetyl group introduces rotational restriction, potentially leading to distinct NMR signals for protons and carbons near the nitrogen atom. The aldehyde group provides a highly characteristic spectroscopic handle, particularly in IR and NMR.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Choices: ¹H NMR is the initial, and often definitive, step in structural analysis. A standard experiment is typically run in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), which dissolve a wide range of organic compounds without contributing interfering signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.6 - 9.8 | Singlet (s) or Triplet (t) | 1H |

| Piperidine (H4) | 2.4 - 2.6 | Multiplet (m) | 1H |

| Piperidine (H2, H6 - axial/equatorial) | 2.8 - 4.5 | Multiplet (m) | 4H |

| Piperidine (H3, H5 - axial/equatorial) | 1.6 - 2.2 | Multiplet (m) | 4H |

| Acetyl (-CH₃) | ~2.1 | Singlet (s) | 3H |

Interpretation and Expert Insights:

-

Aldehyde Proton: The most downfield signal will be the aldehyde proton, typically appearing between 9.6 and 9.8 ppm.[2] Its high chemical shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. It may appear as a singlet or a very narrow triplet if there is weak coupling to the proton at C4.

-

Acetyl Protons: A sharp singlet integrating to three protons around 2.1 ppm is characteristic of the acetyl methyl group.[3] Its singlet nature arises from the absence of adjacent protons.

-

Piperidine Ring Protons: The piperidine ring protons present a more complex picture due to the chair conformation and the influence of the N-acetyl group.

-

The protons on C2 and C6, adjacent to the nitrogen, are expected to be the most downfield of the ring protons due to the inductive effect of the nitrogen. The amide bond's partial double-bond character can lead to magnetic inequivalence of the axial and equatorial protons, resulting in broad or distinct signals, often in the 2.8 - 4.5 ppm range.

-

The proton at C4, alpha to the aldehyde, will be deshielded and is expected around 2.4 - 2.6 ppm.

-

The protons on C3 and C5 will be the most upfield of the ring protons, appearing in the 1.6 - 2.2 ppm region. The complex splitting patterns (multiplicities) arise from geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

-

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. A proton-decoupled experiment is standard, resulting in singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 195 - 205 |

| Amide Carbonyl (C=O) | 168 - 172 |

| Piperidine (C4) | 45 - 55 |

| Piperidine (C2, C6) | 40 - 50 |

| Piperidine (C3, C5) | 25 - 35 |

| Acetyl (-CH₃) | 20 - 25 |

Interpretation and Expert Insights:

-

Carbonyl Carbons: Two distinct carbonyl signals will be present in the most downfield region of the spectrum. The aldehyde carbonyl is the most deshielded, appearing between 195-205 ppm. The amide carbonyl will be slightly more upfield, in the 168-172 ppm range.[4]

-

Piperidine Carbons: The chemical shifts of the piperidine carbons are influenced by their proximity to the nitrogen and the aldehyde group. C4, bearing the aldehyde, will be more downfield than C3/C5. C2 and C6, adjacent to the nitrogen, will also be significantly downfield.[5][6]

-

Acetyl Carbon: The acetyl methyl carbon will give a signal in the aliphatic region, typically around 20-25 ppm.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C NMR is inherently less sensitive than ¹H NMR.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).

NMR Workflow Diagram

Caption: General workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred modern technique for solid and liquid samples. It requires minimal sample preparation and is non-destructive. A diamond ATR crystal is robust and suitable for a wide range of organic compounds.

Predicted IR Absorption Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | 2820-2850 & 2720-2750 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Aldehyde) | 1720-1740 | Strong |

| C=O Stretch (Amide) | 1630-1660 | Strong |

Interpretation and Expert Insights:

-

Carbonyl Region: The most diagnostic region of the IR spectrum for this molecule will be the carbonyl stretching region. Two strong, sharp peaks are expected. The aldehyde C=O stretch will appear at a higher wavenumber (1720-1740 cm⁻¹) compared to the amide C=O stretch (1630-1660 cm⁻¹).[7][8] This difference is due to the resonance effect in the amide, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency. The presence of these two distinct peaks is a strong indicator of the molecule's bifunctional nature.

-

C-H Stretches: The spectrum will show strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the piperidine ring and acetyl group.[7] Crucially, two weaker bands characteristic of the aldehyde C-H stretch (a Fermi doublet) are expected around 2830 cm⁻¹ and 2730 cm⁻¹. The presence of these bands is a key confirmation of the aldehyde functionality.

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By analyzing the fragmentation patterns, it can also offer valuable structural clues.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data (ESI-HRMS):

| Ion | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | 156.1019 |

| [M+Na]⁺ | 178.0838 |

Data predicted from PubChemLite for C₈H₁₃NO₂.[2]

Interpretation and Expert Insights:

-

Molecular Ion: The primary ion observed in the positive ESI mass spectrum will be the protonated molecule [M+H]⁺ at an m/z of 156.1019.[2] An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the elemental formula C₈H₁₄NO₂⁺. The sodium adduct [M+Na]⁺ at m/z 178.0838 is also commonly observed.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Potential fragmentation pathways could include the loss of the acetyl group or cleavage within the piperidine ring. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would provide more detailed structural information. For instance, a characteristic fragment would be the loss of ketene (CH₂=C=O, 42 Da) from the acetyl group.

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Instrument Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3-4 kV.

-

Analyzer: TOF or Orbitrap.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and good mass accuracy.

-

Data Analysis: Determine the accurate mass of the observed ions and use software to calculate the elemental composition and mass error (in ppm).

Mass Spectrometry Workflow Diagram

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, IR spectroscopy confirms the presence of the critical aldehyde and amide functional groups, and high-resolution mass spectrometry validates the molecular weight and elemental composition. By integrating the data from these orthogonal methods, researchers can achieve an unambiguous identification of the molecule, ensuring its quality and suitability for applications in drug development and synthetic chemistry. This guide provides the foundational data and protocols necessary to confidently undertake such an analysis.

References

- 1. 1-Acetyl-piperidine-4-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C8H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbaldehyde, a key building block in medicinal chemistry. This document delves into its physical and chemical properties, outlines robust synthetic protocols, and explores its applications as a versatile scaffold in the development of novel therapeutics. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field of drug discovery and organic synthesis.

Core Molecular Characteristics

This compound, with the CAS Number 155826-26-9, is a derivative of piperidine, a ubiquitous heterocyclic motif in a vast array of pharmaceuticals. The presence of both an acetyl group on the piperidine nitrogen and a formyl group at the 4-position imparts a unique combination of steric and electronic properties, making it a valuable intermediate for constructing complex molecular architectures.

Physicochemical and Computed Properties

Experimental data on the physical properties of this compound is not extensively documented in publicly available literature. However, its fundamental characteristics can be summarized, with some properties being computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1][2] |

| Molecular Weight | 155.19 g/mol | [1] |

| CAS Number | 155826-26-9 | [2] |

| Exact Molecular Mass | 155.09469 g/mol | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functional group transformation of a precursor at the 4-position of the N-acetylated piperidine ring. The two most logical and field-proven approaches are the oxidation of the corresponding primary alcohol and the partial reduction of a carboxylic acid derivative.

Synthetic Pathway 1: Oxidation of (1-Acetylpiperidin-4-yl)methanol

A common and effective method for the preparation of aldehydes is the oxidation of primary alcohols. For the synthesis of this compound, (1-Acetylpiperidin-4-yl)methanol serves as the direct precursor. Various modern oxidation systems can be employed to achieve this transformation with high selectivity and yield, minimizing over-oxidation to the carboxylic acid.

A particularly effective method for this type of transformation involves the use of a nitroxyl radical catalyst, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), in the presence of a stoichiometric oxidant. A patent for a similar compound, 1-benzylpiperidine-4-carboxaldehyde, details a system using TEMPO with sodium periodate and sodium bromide.[4]

Caption: Synthetic pathway for this compound via oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Reaction Setup: To a solution of (1-Acetylpiperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM) at room temperature, add TEMPO (0.01-0.05 equivalents) and sodium bromide (0.1 equivalents).

-

Addition of Oxidant: Slowly add a solution of sodium periodate (1.5 equivalents) in water to the reaction mixture with vigorous stirring.

-

Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired aldehyde.

Causality Behind Experimental Choices:

-

TEMPO/NaIO₄ System: This system is chosen for its mildness and high selectivity for primary alcohols, thus preventing the over-oxidation to the carboxylic acid.

-

Dichloromethane (DCM) as Solvent: DCM is a good solvent for both the starting material and the intermediate species, and it is relatively inert under these reaction conditions.

-

Aqueous Work-up with Sodium Thiosulfate: This step is crucial to neutralize any remaining oxidizing species, ensuring the stability of the aldehyde product during isolation.

Synthetic Pathway 2: Partial Reduction of a Carboxylic Acid Derivative

Another viable route to this compound is the partial reduction of a suitable carboxylic acid derivative, such as an acid chloride. The parent compound, 1-Acetylpiperidine-4-carboxylic acid, is commercially available and can be readily converted to its acid chloride.

The reduction of an acyl chloride to an aldehyde requires a sterically hindered and less reactive hydride source to prevent over-reduction to the corresponding alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a well-established reagent for this transformation.[5]

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of the Acid Chloride

Step A: Formation of the Acid Chloride

-

Reaction Setup: To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude 1-Acetylpiperidine-4-carbonyl chloride, which can be used in the next step without further purification.

Step B: Partial Reduction to the Aldehyde

-

Reaction Setup: Dissolve the crude acid chloride from Step A in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in THF to the cooled acid chloride solution.

-

Monitoring and Quenching: Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature.

-

Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Conversion to Acid Chloride: The carboxylic acid is not sufficiently electrophilic for direct reduction with hindered hydrides. Its activation to the more reactive acid chloride is a necessary step.

-

LiAlH(OtBu)₃ as Reducing Agent: The bulky tert-butoxy groups attenuate the reactivity of the aluminum hydride, preventing the over-reduction of the initially formed aldehyde to the alcohol.

-

Low-Temperature Reaction: Performing the reduction at -78 °C is critical to control the reactivity of the hydride reagent and to ensure the stability of the aldehyde product.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[6] this compound serves as a versatile starting material for the synthesis of a wide range of substituted piperidine derivatives. The aldehyde functionality is a key handle for various chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Key Synthetic Transformations and Their Therapeutic Relevance:

-

Reductive Amination: The aldehyde can be readily converted into a variety of secondary and tertiary amines through reductive amination. This is a cornerstone reaction in drug discovery for accessing compounds that can interact with aminergic G-protein coupled receptors (GPCRs) or ion channels.

-

Wittig and Related Olefinations: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, providing access to a different class of molecular shapes and functionalities.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further functionalized or act as key hydrogen bond donors in interactions with biological targets.

-

Formation of Heterocycles: The aldehyde can be a precursor for the construction of fused or spirocyclic ring systems, enabling the exploration of novel chemical space.

The N-acetyl group provides a stable amide linkage that can influence the compound's solubility, metabolic stability, and conformational preferences. This feature, combined with the reactive aldehyde, makes this compound a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Caption: Workflow of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet for the aldehyde is not widely available, general guidelines for handling aldehydes and piperidine derivatives should be followed. The related compound, 1-Acetylpiperidine-4-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data on its physical properties are limited, its synthesis is achievable through established and reliable organic transformations. The dual functionality of a stable N-acetyl group and a reactive aldehyde makes it an ideal scaffold for the generation of diverse molecular structures for biological screening. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their research and development endeavors.

References

- 1. peptide.com [peptide.com]

- 2. 155826-26-9(this compound) | Kuujia.com [kuujia.com]

- 3. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Understanding the Compound: An Inferred Hazard Profile

An In-depth Technical Guide to the Safe Handling of 1-Acetylpiperidine-4-carbaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The guidance herein is built upon established safety principles for aldehyde-containing compounds and data from structurally related molecules, providing a robust framework in the absence of a dedicated safety data sheet for this specific reagent.

Aldehydes, as a class, are known electrophiles that can react with biological nucleophiles, leading to irritation and sensitization.[1] Inhalation can cause respiratory tract irritation, while skin contact may lead to dermatitis.[1] Based on data from analogous structures, this compound is anticipated to be harmful if swallowed and cause significant skin, eye, and respiratory irritation.[2][3]